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Compound of Interest

Compound Name: 2-Hydroxybutanal

Cat. No.: B14680593

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Hydroxybutanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde
group. Due to the limited availability of direct experimental spectra in public databases, this
document focuses on predicted data derived from established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Where available, data from structurally related compounds are used for comparative analysis to
provide a robust understanding of its spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview

2-Hydroxybutanal possesses the chemical formula CaHsO2 and a molecular weight of
approximately 88.11 g/mol .[1][2][3] Its structure features a four-carbon chain with an aldehyde
group at one terminus (C1) and a secondary alcohol group at the adjacent carbon (C2). This
arrangement of functional groups dictates the key features of its spectroscopic signatures.

The following diagram illustrates the workflow for the spectroscopic analysis of a compound like
2-Hydroxybutanal.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Hydroxybutanal, four distinct carbon environments and five distinct proton
environments are expected.

The relationship between the molecular structure and its expected NMR signals is depicted
below.

Click to download full resolution via product page

Caption: Correlation of atoms in 2-Hydroxybutanal to their expected NMR signals.

'H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are
influenced by the electronegativity of the adjacent oxygen atoms.
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Proton Assignment

Predicted Chemical
Shift (8, ppm)

Predicted Multiplicity

Notes

Aldehyde H (CHO)

95-98

Doublet (d)

Coupled to the C2
proton. The high
chemical shift is
characteristic of

aldehyde protons.

Methine H (CHOH)

40-45

Multiplet (m)

Coupled to the
aldehyde proton and
the methylene protons
on C3.

Hydroxyl H (OH)

Variable (e.g., 2.0 -
5.0)

Broad Singlet (br s)

Chemical shift is
concentration and
solvent dependent.
May exchange with
D20.

Coupled to the

methine proton on C2

Methylene H (CH2) 16-1.8 Multiplet (m)
and the methyl
protons on C4.
Coupled to the
Methyl H (CH3) 09-1.0 Triplet () methylene protons on

Cs.

3C NMR Spectroscopy

The carbon NMR spectrum is expected to display four signals, corresponding to the four

unique carbon atoms in the molecule.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14680593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Carbon Assignment

Predicted Chemical Shift (9,
Notes

ppm)

The most downfield signal,

Carbonyl C (C=0) 200 - 205 typical for an aldehyde
carbonyl carbon.

] Carbon attached to the

Methine C (C-OH) 65-75
hydroxyl group.

Methylene C (CHz) 25-35

Methyl C (CHs) 10-15 The most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxybutanal will be dominated by absorptions from its hydroxyl and

carbonyl functional groups.
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Vibrational Mode

Predicted
Wavenumber (cm~?)

Intensity

Notes

O-H Stretch

3200 - 3600

Strong, Broad

The broadness is due
to hydrogen bonding.
This is a key indicator

of the alcohol group.

C-H Stretch (sp?3)

2850 - 3000

Medium-Strong

From the alkyl
portions of the

molecule.

The lower

wavenumber peak is

C-H Stretch 2700 - 2850 and 2800  Medium, often two )
particularly
(aldehyde) - 2950 peaks o
characteristic of an
aldehyde C-H stretch.
A very intense and
C=0 Stretch sharp peak,
1720 - 1740 Strong o
(aldehyde) characteristic of a
saturated aldehyde.
C-0O Stretch (alcohol) 1050 - 1150 Medium-Strong

Mass Spectrometry (MS)

In mass spectrometry, 2-Hydroxybutanal will undergo fragmentation upon ionization. The

molecular ion peak ([M]*) would be expected at an m/z of 88.
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m/z Value Predicted Fragment Notes
88 [CaHsO2]* Molecular ion peak.
Loss of the aldehydic
87 [M-H]*
hydrogen.
71 [M-OH]* Loss of the hydroxyl radical.
Alpha-cleavage between C2
59 [CH(OH)CHO*
and C3.
Cleavage resulting in a
45 [CH3CHOH]* fragment containing the
hydroxyl group.
Aldehyde fragment or ethyl
29 [CHO]* or [CzHs]*

fragment from cleavage.

Experimental Protocols

While specific experimental data for 2-Hydroxybutanal is not widely published, the following
are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Hydroxybutanal in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in a 5 mm NMR tube. The choice of
solvent is critical and can affect chemical shifts, particularly for the hydroxyl proton.

e Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is
typically sufficient.

e 1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to set
include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is
commonly used as an internal standard (0 ppm).

e 13C NMR Acquisition: Acquire a one-dimensional proton-decoupled carbon spectrum. A larger
number of scans is typically required compared to *H NMR due to the low natural abundance
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of 13C.

IR Spectroscopy

o Sample Preparation: For a liquid sample like 2-Hydroxybutanal, the simplest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin
film.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
spectrum of the sample is acquired and the background is automatically subtracted. The
data is typically collected over a range of 4000 to 400 cm~1.

Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic system like Gas Chromatography (GC-MS). GC-MS is well-suited for a
volatile compound like 2-Hydroxybutanal.

 lonization: Electron lonization (EIl) is a common method that will induce fragmentation,
providing structural information.

¢ Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., quadrupole or time-of-flight).

This guide provides a foundational understanding of the expected spectroscopic properties of
2-Hydroxybutanal for researchers and professionals in the field. Experimental verification of
these predictions is recommended for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Butanal, 2-hydroxy- | C4H802 | CID 10154000 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 2-hydroxybutanal | Molport-027-543-355 | Novel [molport.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxybutanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14680593#spectroscopic-data-for-2-hydroxybutanal-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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